molecular formula C12H18N2O4S B2572887 1-((1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058740-72-8

1-((1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2572887
CAS RN: 2058740-72-8
M. Wt: 286.35
InChI Key: DFEMUAZPGOZPGW-UHFFFAOYSA-N
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Description

The compound appears to contain a bicyclo[3.2.1]octane ring system . These types of molecules are known for their high strain energy and are very difficult to synthesize .


Synthesis Analysis

Molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize, and there are very few approaches to access them . An efficient synthesis of a similar compound, 1R,5S-Bicyclo[3.1.0]hexan-2-one, from ®-1,2-epoxyhex-5-ene has been described .


Molecular Structure Analysis

The molecular structure seems to be complex, with a bicyclo[3.2.1]octane ring system . This type of structure is known for its high strain energy .


Chemical Reactions Analysis

The synthesis of similar compounds often involves complex chemical reactions . For example, the synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one involved a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .

Future Directions

The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane ring systems is a field of ongoing research . The prospects for future research in this field are promising .

properties

IUPAC Name

1-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-19(17,18)14-8-2-3-9(14)7-10(6-8)13-11(15)4-5-12(13)16/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEMUAZPGOZPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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